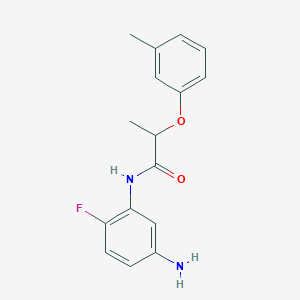

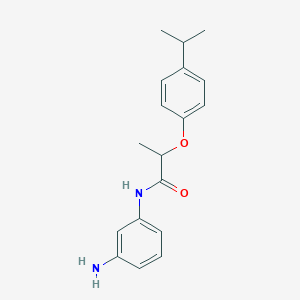

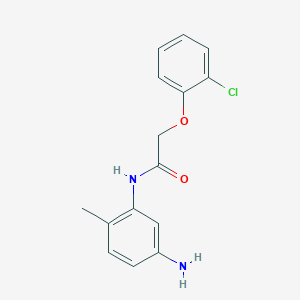

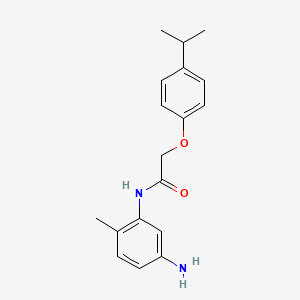

N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide

Vue d'ensemble

Description

N-(5-Amino-2-methylphenyl)-2-(2-chlorophenoxy)-acetamide, also known as N-methyl-2-chlorophenoxyacetic acid or MCPA, is a phenoxy-acetic acid herbicide used to control weeds in agriculture, turf and aquatic systems. MCPA is a widely used herbicide, with a low acute toxicity, and is generally regarded as safe for human use. MCPA is an effective herbicide for controlling a wide variety of annual and perennial grasses and broadleaf weeds.

Applications De Recherche Scientifique

Antimalarial Activity and Structure-Activity Relationships

Research on similar compounds, such as those involving substituted phenyl analogues and their N omega-oxides, has shown significant antimalarial potency against Plasmodium berghei in mice. These studies have demonstrated excellent activity against resistant strains of the parasite, activity in primate models, and pharmacokinetic properties that could potentially protect against infection for extended periods even after oral administration. The antimalarial activity and favorable pharmacokinetic profiles encourage clinical trials of these compounds in humans (Werbel et al., 1986).

Antimicrobial Activity

New derivatives, including thiazolidinone and acetidinone, have been synthesized and screened for antimicrobial activity against different microorganisms. The novel synthesized compounds have been established based on various analytical methods, highlighting their potential in combating microbial infections (Mistry, Desai, & Intwala, 2009).

Potential Pesticide Applications

Characterization of new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide by X-ray powder diffraction has revealed their potential as pesticides. Detailed diffraction data including experimental and calculated peaks, relative intensities, and unit-cell parameters have been reported, supporting their application in pest control (Olszewska, Tarasiuk, & Pikus, 2009).

Anti-inflammatory and Anticancer Activity

Research into indole acetamide derivatives, such as the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, has shown potential anti-inflammatory activity through in silico modeling studies targeting cyclooxygenase domains. Additionally, these compounds have been explored for anticancer activity, demonstrating the versatility and potential therapeutic applications of this chemical framework (Al-Ostoot et al., 2020).

Herbicide Metabolism and Environmental Impact

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes have shed light on the environmental and health impacts of these chemicals. Understanding the metabolic pathways can help in assessing the potential risks associated with herbicide exposure and inform the development of safer agricultural practices (Coleman et al., 2000).

Propriétés

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10-6-7-11(17)8-13(10)18-15(19)9-20-14-5-3-2-4-12(14)16/h2-8H,9,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDWOYZVDTXHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

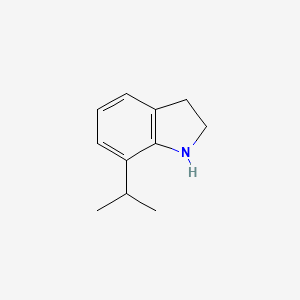

![1-[2-(1H-Benzimidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B3174908.png)